![molecular formula C13H21NO2 B12610594 Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- CAS No. 651304-80-2](/img/structure/B12610594.png)
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-
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Overview
Description
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- is a chemical compound with the molecular formula C₁₃H₂₁NO₂. It is known for its unique structure, which includes a phenol group and a hydroxypentylaminoethyl side chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- typically involves the reaction of phenol with an appropriate amine and a hydroxypentyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Phenolic compounds are recognized for their potential therapeutic effects. Recent studies have highlighted their antiviral properties, particularly against SARS-CoV-2. For instance, molecular docking studies indicate that certain phenolic derivatives exhibit strong binding affinities to viral proteins, suggesting their potential as antiviral agents.
Case Study: Antiviral Activity
- A study involving the interaction of synthesized phenolic compounds with the SARS-CoV-2 nonstructural protein nsp13 demonstrated promising results. The ligand L2 showed binding affinities of −6.7 and −6.4 kcal/mol with chains A and B of nsp13 protein, respectively. Molecular dynamics simulations confirmed the stability of these interactions over a 60 ns timescale .
Cosmetics Industry
The compound is also utilized in the formulation of oxidative hair dyes. Derivatives such as 2-amino-5-aminomethyl-phenol are employed as colorants due to their ability to produce vibrant colors while meeting safety standards for keratin fibers like human hair.
Case Study: Hair Coloring Agents
- Patents have documented the use of phenolic derivatives in oxidative hair coloring formulations that provide bright shades while ensuring wash fastness and light fastness . These formulations leverage the chemical reactivity of phenolic compounds to create stable dye intermediates.
Mechanism of Action
The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxypentylaminoethyl side chain allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- can be compared with other similar compounds, such as:
Phenol, 2-[1-[(4-hydroxybutyl)amino]ethyl]-: This compound has a shorter hydroxyalkyl chain, which may affect its binding affinity and reactivity.
Phenol, 2-[1-[(6-hydroxyhexyl)amino]ethyl]-: This compound has a longer hydroxyalkyl chain, potentially altering its solubility and interaction with molecular targets.
The uniqueness of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a phenolic moiety with an attached aliphatic amine chain. The presence of the hydroxypentyl group may contribute to its solubility and interaction with biological membranes, enhancing its bioactivity.
Antioxidant Activity
Mechanism of Action:
The antioxidant properties of phenolic compounds are generally attributed to their ability to scavenge free radicals. The hydroxyl group in the phenolic structure can donate hydrogen atoms, stabilizing free radicals and preventing oxidative damage.
Research Findings:
A study on similar phenolic compounds indicated that those containing hydroxyl groups exhibited significant radical scavenging activity. For instance, compounds with a phenolic hydroxyl group demonstrated high percentages of inhibition against cation radicals like ABTS·⁺, with values reaching up to 87.09% at specific concentrations .
Table 1: Antioxidant Activity Comparison
Compound | % Inhibition (ABTS·⁺) | EC50 (μM) |
---|---|---|
Phenol Derivative A | 73.44% | 17.16 |
Phenol Derivative B | 87.09% | 27.78 |
Standard (Trolox) | 41.49% | 178.33 |
Antimicrobial Activity
In Vitro Studies:
The compound has shown promising results in inhibiting bacterial growth. In a comparative study, similar phenolic compounds were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .
Mechanism of Action:
The antimicrobial activity is likely linked to the disruption of bacterial cell membranes and interference with metabolic processes due to the phenolic structure's ability to form hydrogen bonds with cellular components.
Case Studies
- Study on Antioxidative Properties : A research article highlighted that certain phenolic compounds showed antioxidative activity significantly higher than standard antioxidants like ascorbic acid and Trolox, suggesting their potential use in therapeutic applications related to oxidative stress .
- Antimicrobial Efficacy : Another case study focused on the synthesis of aminobenzenesulfonamides, which share structural similarities with phenol derivatives. These compounds exhibited high activity against vancomycin-resistant enterococci (VRE), showcasing the potential for developing new antimicrobial agents based on the phenolic structure .
Properties
CAS No. |
651304-80-2 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[1-(5-hydroxypentylamino)ethyl]phenol |
InChI |
InChI=1S/C13H21NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,11,14-16H,2,5-6,9-10H2,1H3 |
InChI Key |
FTXVZLBMVKCLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCCCCCO |
Origin of Product |
United States |
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